

Technical Guide: 2-Bromo-4-methyl-nicotinic acid ethyl ester

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Compound of Interest

Compound Name: 2-Bromo-4-methyl-nicotinic acid ethyl ester

Cat. No.: B1283237

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CAS Number: 65996-17-0

This technical guide provides a comprehensive overview of **2-Bromo-4-methyl-nicotinic acid ethyl ester**, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, provides a detailed, analogous experimental protocol for its synthesis, and includes predicted spectroscopic data for characterization.

Chemical and Physical Properties

A summary of the key quantitative data for **2-Bromo-4-methyl-nicotinic acid ethyl ester** is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

Property	Value	Source
CAS Number	65996-17-0	[1]
Molecular Formula	C ₉ H ₁₀ BrNO ₂	[1]
Molecular Weight	244.09 g/mol	[1]
Synonyms	Ethyl 2-bromo-4-methylnicotinate, 2-Bromo-4-methylpyridine-3-carboxylic acid ethyl ester	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-methyl-nicotinic acid ethyl ester** is not readily available in the reviewed literature, a reliable synthesis can be extrapolated from established procedures for structurally similar compounds, such as methyl 4-bromo-6-methylnicotinate and 5-bromo-2-methyl-nicotinic acid ethyl ester.[\[2\]](#)[\[3\]](#) The following protocol is a proposed method based on these analogous syntheses.

Analogous Experimental Protocol: Synthesis of Ethyl 2-bromo-4-methylnicotinate

This procedure is adapted from the synthesis of related bromo-nicotinic acid esters.[\[2\]](#)[\[3\]](#)

Materials:

- 2-Hydroxy-4-methyl-nicotinic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous Ethanol (EtOH)
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator

- Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF))
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

- Esterification of 2-Hydroxy-4-methyl-nicotinic acid:
 - To a solution of 2-Hydroxy-4-methyl-nicotinic acid in an excess of anhydrous ethanol, slowly add thionyl chloride or oxalyl chloride at 0 °C.
 - Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
 - Remove the excess ethanol and volatile reagents under reduced pressure.
 - Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2-hydroxy-4-methylnicotinate.
- Bromination of the Pyridine Ring:
 - Dissolve the resulting ethyl 2-hydroxy-4-methylnicotinate in a suitable anhydrous solvent such as carbon tetrachloride or chloroform.
 - Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

- Reflux the mixture for several hours. The reaction progress should be monitored by TLC.
- After completion, cool the reaction mixture and filter off the succinimide byproduct.
- Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-Bromo-4-methyl-nicotinic acid ethyl ester**.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **2-Bromo-4-methyl-nicotinic acid ethyl ester** is not widely available. However, based on the analysis of closely related compounds, the following spectral characteristics can be predicted.[\[4\]](#)[\[5\]](#)

Predicted ^1H NMR Spectrum (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3-8.5	d	1H	H-6 (Pyridine)
~7.1-7.3	d	1H	H-5 (Pyridine)
~4.3-4.5	q	2H	$-\text{OCH}_2\text{CH}_3$
~2.4-2.6	s	3H	$-\text{CH}_3$
~1.3-1.5	t	3H	$-\text{OCH}_2\text{CH}_3$

Predicted ^{13}C NMR Spectrum (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165-168	C=O (Ester)
~150-155	C-6 (Pyridine)
~145-150	C-2 (Pyridine, C-Br)
~140-145	C-4 (Pyridine, C-CH ₃)
~120-125	C-5 (Pyridine)
~115-120	C-3 (Pyridine, C-COOEt)
~60-65	-OCH ₂ CH ₃
~20-25	-CH ₃
~13-15	-OCH ₂ CH ₃

Predicted Infrared (IR) Spectrum

Wavenumber (cm ⁻¹)	Assignment
~2980-2850	C-H stretching (alkyl)
~1720-1740	C=O stretching (ester)
~1550-1600	C=C and C=N stretching (pyridine ring)
~1250-1300	C-O stretching (ester)
~1000-1100	C-N stretching (pyridine ring)
~600-700	C-Br stretching

Predicted Mass Spectrum (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine atom.

- M^+ : m/z \approx 243
- $[M+2]^+$: m/z \approx 245

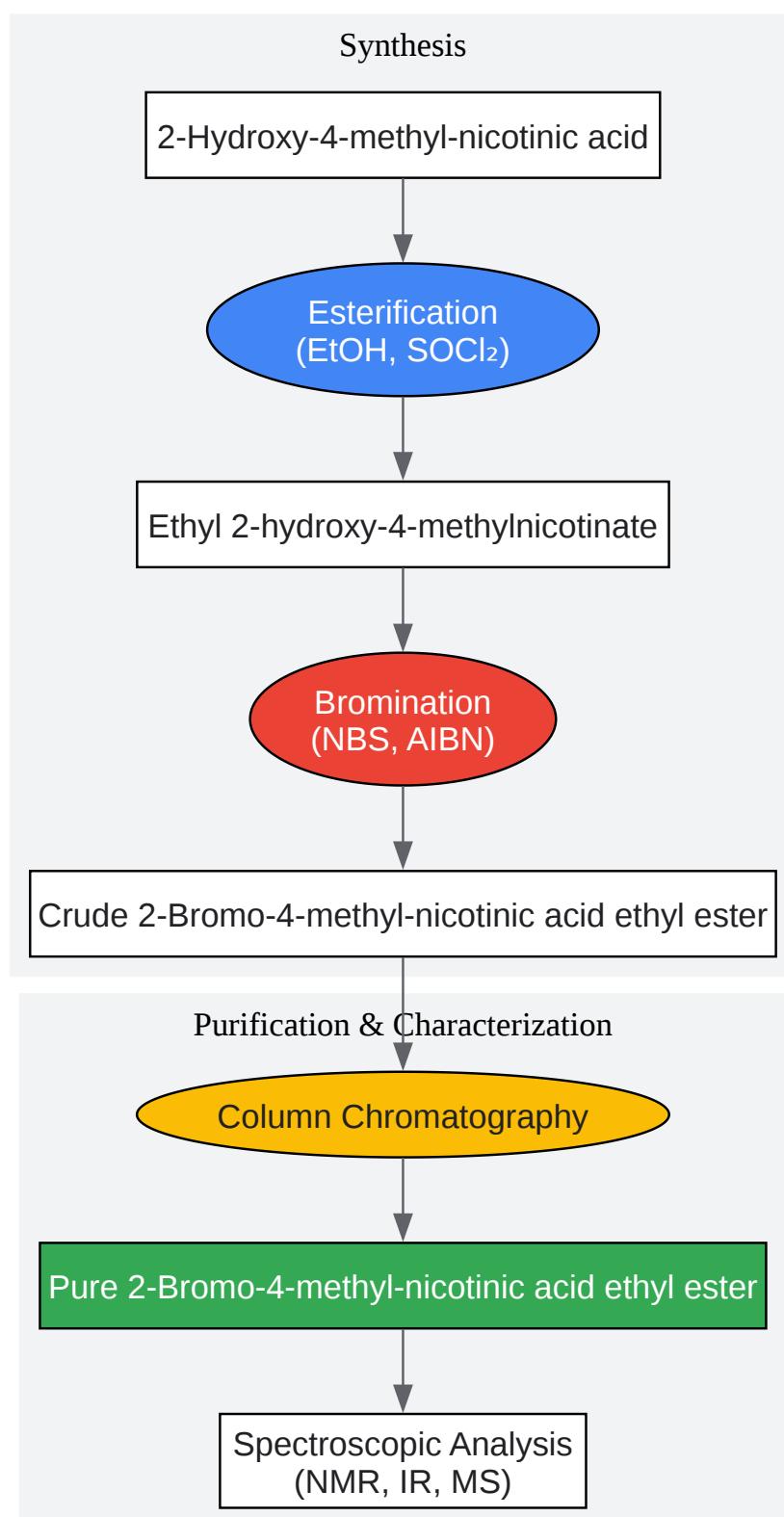
- Key Fragmentation Pattern: Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z \approx 198/200.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of **2-Bromo-4-methyl-nicotinic acid ethyl ester**. However, substituted nicotinic acid derivatives are a well-established class of compounds with a wide range of biological activities. They are known to be important intermediates in the synthesis of various pharmaceuticals. Further research is required to elucidate the specific biological profile of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of **2-Bromo-4-methyl-nicotinic acid ethyl ester**.



Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of **2-Bromo-4-methyl-nicotinic acid ethyl ester** for research and development purposes. The provided synthetic protocol, while analogous, offers a strong starting point for its preparation. Further experimental validation of the spectroscopic and biological data is recommended for any specific application.

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